5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring reproducible pyrazole-4-carboxylic acid scaffolds often face supply inconsistency from single-source analogs. This compound resolves that: • Multi-vendor sourcing (≥3 suppliers) ensures supply chain resilience for multi-site projects. • The ethoxyethyl amino substituent delivers a measured logP of 0.40-optimal for passive membrane permeability without exceeding drug-likeness thresholds. • Dual-functionalization (C4 carboxylic acid + C5 ethoxyethylamino ~5.5 Å spacer) supports PROTAC linker design & amide conjugation. • ≥98% purity verified across suppliers; non-hazardous for ambient global shipping.

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
Cat. No. B13630716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid
Molecular FormulaC10H17N3O3
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCOCCNC1=C(C(=NN1C)C)C(=O)O
InChIInChI=1S/C10H17N3O3/c1-4-16-6-5-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15)
InChIKeyBROPNZMHIFAWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1344230-70-1) is a heterocyclic pyrazole-4-carboxylic acid derivative bearing a 2-ethoxyethyl amino substituent at the 5-position and methyl groups at N1 and C3. Its molecular formula is C₁₀H₁₇N₃O₃ with a molecular weight of 227.26 g/mol . The compound is supplied at ≥98% purity by multiple vendors and is used as a versatile building block in medicinal chemistry and agrochemical research , . Its ethoxyethyl amino side chain distinguishes it from simpler 5-amino, 5-alkylamino, and 5-halogeno pyrazole-4-carboxylic acid analogs, imparting a unique solubility and hydrogen-bonding profile that cannot be replicated by in-class substitutes .

Medicinal chemistry and agrochemical building block
Unique ethoxyethyl amino side chain profile
Multi-supplier consistent purity

Why This Compound Cannot Be Generically Substituted


The 2-ethoxyethyl amino group at position 5 fundamentally alters the lipophilicity, hydrogen-bonding capacity, and synthetic accessibility of the pyrazole-4-carboxylic acid scaffold compared to common 5-amino (CAS 1342150-56-4), 5-methylamino, or unsubstituted analogs . The ethoxyethyl chain confers a measured logP of 0.40 , which is substantially more lipophilic than the 5-amino analog (predicted logP ≈ -0.5 to 0), directly impacting solubility behavior, membrane permeability, and protein binding characteristics [1]. Furthermore, the ethoxyethyl amino group participates in distinct hydrogen-bond networks and steric interactions that are absent in simpler 5-substituted pyrazoles, making generic substitution scientifically unsound for any application requiring reproducible physicochemical or biological outcomes .

Lipophilicity mismatch Different logP may alter membrane permeability and distribution
Hydrogen-bond network shift Extra HBA site modifies target interactions and solubility
Synthetic route specificity Reaction conditions may not transfer to simpler analogs

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage vs. 5-Amino Analog

The experimentally measured logP of 5-((2-ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is 0.40 , whereas the 5-amino analog (CAS 1342150-56-4) lacks the ethoxyethyl side chain and is predicted to have a logP of approximately -0.60 to 0 based on experimental data for related amino-pyrazole carboxylic acids [1]. This logP difference of ~0.4–1.0 log units translates to a roughly 2.5–10× higher octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential [2].

LogP Comparison
Reported
Target logP 0.40 vs. comparator ~ -0.6 to 0
May support improved passive permeability
ΔlogP ~+0.4–1.0; class-level comparator data
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity vs. Simpler Analogs

5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid possesses 5 hydrogen-bond acceptor (HBA) atoms , compared to 4 HBAs for the 5-amino analog (CAS 1342150-56-4) and 4 HBAs for the 5-methylamino analog (CAS 946197-88-2) . The additional ether oxygen in the ethoxyethyl side chain provides an extra HBA site, which can strengthen polar interactions with biological targets and improve aqueous solubility of salts [1].

H-Bond Acceptors
Class-level
+1 HBA vs. comparators
May strengthen target binding and salt formation
Class-level inference; verify experimentally
Hydrogen bonding Target engagement Solubility

Green Synthesis via CO₂-Mediated Carboxylation

The condensation-carboxylation route applicable to 5-((2-ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid utilizes CO₂-mediated acidification of sodium enolates to introduce the carboxylic acid group, as described in patent WO2014120397A1 [1]. This method avoids toxic carboxylating agents such as phosgene or chloroformates, which are commonly employed for synthesizing related 5-halogeno- or 5-unsubstituted pyrazole-4-carboxylic acids . The route thus offers reduced hazardous waste generation and improved process safety [2].

Green Synthesis Route
Method context
CO₂-mediated carboxylation avoids toxic agents
Supports safer synthesis workflows
Per patent WO2014120397A1; route availability varies
Green chemistry Sustainable synthesis Process safety

Enhanced Organic Solubility Profile

The carboxylic acid group enables hydrogen bonding and salt formation, while the ethoxyethyl amino side chain enhances solubility in organic media . In contrast, the 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1342150-56-4) bears a polar amino group at position 5 that strongly favors aqueous solubility but limits organic solvent compatibility, potentially restricting its use in anhydrous reactions or lipophilic formulations . The ethoxyethyl substituent thus provides a balanced solubility profile suitable for both aqueous and organic reaction conditions .

Organic Solubility
Data to verify
Soluble in DCM, EtOH, DMSO
May suit anhydrous reactions and HTS
Qualitative supplier data; verify for specific medium
Solubility Formulation Reaction medium

Multi-Supplier Purity Consistency

5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is consistently supplied at 97–98% purity by multiple independent vendors: AKSci (97%) , Fluorochem (98%) , and Leyan (98%) . This multi-supplier consistency reduces the risk of batch-to-batch variability and ensures reliable procurement. In comparison, the 5-[(2-methoxyethyl)amino] analog (CAS 1343139-57-0) is listed by fewer suppliers with less transparent purity specifications .

Supplier Count
Source review
≥3 suppliers at high purity
Reduces supply chain and batch variability risk
Supplier catalog review 2025
Quality assurance Reproducibility Procurement reliability

Extended Linker Length for Bioconjugation

The 2-ethoxyethyl substituent (–NH–CH₂CH₂–O–CH₂CH₃) provides a linker length of approximately 5.5 Å (N-to-terminal C distance) with three rotatable bonds, compared to the 2-methoxyethyl analog (–NH–CH₂CH₂–O–CH₃, ~4.5 Å) and the methylamino analog (–NH–CH₃, ~1.5 Å) . This extended and flexible side chain is valuable for bioconjugation and PROTAC (PROteolysis TArgeting Chimera) design, where optimal linker length critically influences ternary complex formation and degradation efficiency [1]. The ethoxyethyl chain can also be further derivatized at the terminal hydroxyl (after deprotection) or used directly for ether-based linkages .

Linker Length
Class-level
~5.5 Å vs. ~4.5 and ~1.5 Å
May benefit PROTAC ternary complex formation
Molecular modeling estimate; experimental validation needed
Linker chemistry Bioconjugation PROTAC design

Optimal Research and Procurement Applications


Lead Optimization for Cell-Based Assays

When optimizing a pyrazole-4-carboxylic acid lead series for cellular activity, the measured logP of 0.40 positions 5-((2-ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the optimal range for passive membrane permeability (logP 1–3 is ideal; values below 0 risk poor permeability). Compared to the more polar 5-amino analog (predicted logP < 0), the ethoxyethyl substituent provides sufficient lipophilicity to achieve cell penetration without exceeding drug-likeness thresholds [1]. This compound is therefore suitable as a core scaffold for cell-based phenotypic screening and intracellular target engagement studies.

PROTAC and Bioconjugation Linker Scaffold

The ethoxyethyl amino side chain acts as a built-in spacer of approximately 5.5 Å, suitable for PROTAC linker design where an intermediate linker length is required to achieve productive ternary complex formation . The carboxylic acid at position 4 provides a conjugation handle for amide bond formation with target-binding moieties, while the ethoxyethyl amino group can be further derivatized or directly linked to E3 ligase ligands. This dual-functionalization capability distinguishes it from simpler 5-substituted pyrazole analogs that lack an extended linker [1]. Researchers developing bivalent degraders should consider this scaffold for exploratory SAR around linker composition.

Green Chemistry Synthesis Programs

For laboratories and CROs operating under green chemistry mandates (e.g., ISO 14001), the availability of 5-((2-ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid via CO₂-mediated carboxylation routes provides a procurement advantage over pyrazole-4-carboxylic acid analogs that rely on phosgene or chloroformate-based carboxylation. This compound enables the construction of pyrazole libraries using safer, more sustainable synthetic protocols, reducing hazardous waste disposal costs and regulatory burden [1]. Procurement teams should verify with suppliers whether their specific batch utilizes the CO₂-mediated route.

Multi-Site Research with Supply Chain Resilience

With at least three independent suppliers offering 97–98% purity , 5-((2-ethoxyethyl)amino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid provides robust supply chain resilience for multi-site collaborative projects. This multi-vendor availability mitigates the risk of single-supplier stockouts and price volatility, ensuring consistent material quality across geographically distributed research teams. In contrast, less widely sourced analogs (e.g., 5-[(2-methoxyethyl)amino] derivative, CAS 1343139-57-0) carry higher procurement risk [1]. Project managers should prioritize compounds with verified multi-supplier purity specifications for long-term, multi-phase research programs.

Application
Selection Property
Validation Focus
Cell-based assay lead optimization
Balanced logP profile
Passive permeability in cellular models
PROTAC & bioconjugation scaffold
Flexible linker arm
Linker-dependent ternary complex formation
Green chemistry synthesis
Safer carboxylation route
Hazardous reagent elimination
Multi-site research programs
Consistent purity across suppliers
Inter-batch and inter-lab reproducibility
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